molecular formula C14H16ClN3O B3142981 N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide CAS No. 515829-75-1

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide

Cat. No.: B3142981
CAS No.: 515829-75-1
M. Wt: 277.75 g/mol
InChI Key: JIAMCNNLSCPTDV-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with an (S)-configuration at the chiral center. Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, which confers significant electron-withdrawing effects and enhances metabolic stability compared to non-fluorinated analogs. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The compound’s IUPAC name is (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, and it is cataloged under multiple identifiers, including CAS numbers and supplier-specific codes .

Properties

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-15)11(2)18(17-10)9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAMCNNLSCPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-3,5-dimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and amine .

Scientific Research Applications

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with aryl substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (Target) 2-CF₃ ~425.37* High lipophilicity due to -CF₃; potential use in peptide-based drug discovery.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-CH₃ (o-tolyl) 401.45 Lower electron-withdrawing effect; used as a laboratory chemical.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-F ~387.41* Moderate polarity; fluorine enhances metabolic stability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-CHF₂ ~427.39* Difluoromethyl group balances lipophilicity and hydrogen-bonding potential.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Cl, 4-CF₃ ~459.83* Dual substituents enhance steric bulk and electronic effects; explored in medicinal chemistry.

Notes:

  • *Molecular weights estimated based on structural formulas where explicit data were unavailable.
  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to non-fluorinated analogs (logP ~2.5–3.0), influencing membrane permeability and bioavailability .

Biological Activity

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide is a synthetic compound with potential pharmacological applications. This compound belongs to the pyrazole class, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing relevant research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 956266-07-2
  • Molecular Formula : C15H18ClN3O
  • Molecular Weight : 291.78 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities. The specific compound under discussion has shown promise in various studies:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 2 to 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

A study published in 2021 examined a series of pyrazole derivatives for their antimicrobial efficacy. The results indicated that this compound showed comparable activity to standard antibiotics, with an MIC of 5 µg/mL against E. coli .

CompoundPathogenMIC (µg/mL)
This compoundE. coli5
Standard AntibioticE. coli4

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that it inhibited cell growth with IC50 values of approximately 12 µM and 15 µM, respectively .

Cell LineIC50 (µM)
MCF-712
HeLa15

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained by its structure. The presence of the benzyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with biological targets . Modifications at the pyrazole ring can lead to variations in potency and selectivity against different biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide

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